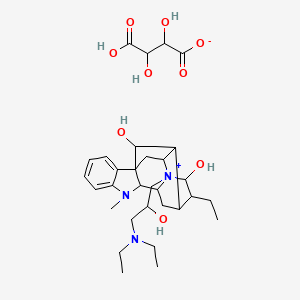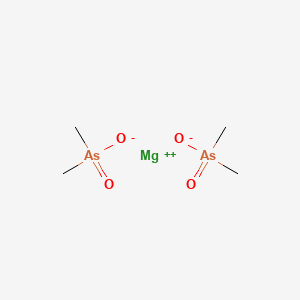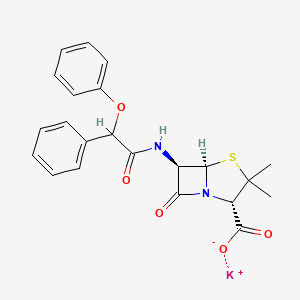
2-(2-Amino-1,4,5,6-tetrahydroxyhexan-3-yl)oxypropanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Amino-1,4,5,6-tetrahydroxyhexan-3-yl)oxypropanoic acid is a complex organic compound with a unique structure that includes multiple hydroxyl groups and an amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Amino-1,4,5,6-tetrahydroxyhexan-3-yl)oxypropanoic acid typically involves multi-step organic reactions. One common method includes the protection of hydroxyl groups, followed by the introduction of the amino group through nucleophilic substitution. The final step often involves deprotection to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as chromatography and crystallization are often employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
2-(2-Amino-1,4,5,6-tetrahydroxyhexan-3-yl)oxypropanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The amino group can be reduced to form primary amines.
Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as thionyl chloride or phosphorus tribromide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones or aldehydes, while reduction of the amino group can yield primary amines.
Scientific Research Applications
2-(2-Amino-1,4,5,6-tetrahydroxyhexan-3-yl)oxypropanoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects, including its role as a precursor for drug development.
Industry: Utilized in the production of various chemical products and intermediates.
Mechanism of Action
The mechanism of action of 2-(2-Amino-1,4,5,6-tetrahydroxyhexan-3-yl)oxypropanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, participating in biochemical reactions that lead to the formation of biologically active molecules. The presence of multiple hydroxyl and amino groups allows it to form hydrogen bonds and interact with various biomolecules.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Amino-1,4,5,6-tetrahydroxyhexan-3-yl)oxyacetic acid
- 2-(2-Amino-1,4,5,6-tetrahydroxyhexan-3-yl)oxybutanoic acid
Uniqueness
2-(2-Amino-1,4,5,6-tetrahydroxyhexan-3-yl)oxypropanoic acid is unique due to its specific arrangement of hydroxyl and amino groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C9H19NO7 |
|---|---|
Molecular Weight |
253.25 g/mol |
IUPAC Name |
2-(2-amino-1,4,5,6-tetrahydroxyhexan-3-yl)oxypropanoic acid |
InChI |
InChI=1S/C9H19NO7/c1-4(9(15)16)17-8(5(10)2-11)7(14)6(13)3-12/h4-8,11-14H,2-3,10H2,1H3,(H,15,16) |
InChI Key |
YZTBWJCWTCBQKL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)O)OC(C(CO)N)C(C(CO)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4E)-4-[(2E,4E)-3,5-bis(1-ethylquinolin-4-yl)penta-2,4-dienylidene]-1-ethyl-quinoline diiodide](/img/structure/B12298649.png)
![Ruthenium, bis(2,2'-bipyridine-|EN1,|EN1')[[4,4'-([2,2'-bipyridine]-5,5'-diyl-|EN1,|EN1')bis[benzoato]](2-)]-, dihydrochloride](/img/structure/B12298657.png)

![L-Isoleucine, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-, methyl ester](/img/structure/B12298665.png)
![3-Methyl-2-[[2-(2-trimethylsilylethoxycarbonylamino)acetyl]amino]pentanoic acid](/img/structure/B12298676.png)

![tert-butyl 3,5,7,7a-tetrahydropyrano[2,3-c]pyrrole-6(2H)-carboxylate](/img/structure/B12298681.png)
![7-[[4-hydroxy-2-(2-methylpropyl)-1-oxo-3,3a-dihydro-2H-imidazo[1,2-a]indol-4-yl]methyl]-6,7-dihydroquinazolino[3,2-a][1,4]benzodiazepine-5,13-dione](/img/structure/B12298689.png)



![4-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}-2-methylbutanoic acid](/img/structure/B12298703.png)


